(R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester
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Overview
Description
“®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester” is a type of tert-butyl ester . Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They are known for their stability and are commonly used in organic synthesis .
Synthesis Analysis
The synthesis of tert-butyl esters often involves the use of metal t-butoxide as a nucleophile . An efficient and cost-effective synthesis of the metal chelating agents that couple to tumor-targeting peptides is required to enhance the process of preclinical research toward the clinical translation of molecular imaging agents . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
Chemical Reactions Analysis
Tert-butyl esters can undergo a variety of reactions. For instance, they can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . The combination of the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB •+), and triethylsilane mediates a mild O t Bu deprotection .
Mechanism of Action
The mechanism of action for the reactions involving tert-butyl esters often involves the formation of a tetrahedral intermediate . Both 1,3-chelation and the formation of a tetrahedral intermediate were confirmed as the key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction .
Safety and Hazards
While the specific safety and hazards of “®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester” are not mentioned in the search results, it’s important to note that the synthesis of tert-butyl esters can involve hazardous procedures . For instance, the Schmidt procedure for tert-butyl benzoate ester cleavage using NaH in DMF is considered hazardous .
Future Directions
properties
IUPAC Name |
ditert-butyl (3R)-piperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)19-12(17)11-8-7-9-16(10-11)13(18)20-15(4,5)6/h11H,7-10H2,1-6H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEYTDTZEGFMMS-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester |
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